3,4,5-Trimethoxy-benzamidine is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in cancer research. It is a derivative of resveratrol, a naturally occurring polyphenol known for its antioxidant properties. The compound's structure features three methoxy groups attached to a benzene ring, along with an amidine functional group, which contributes to its biological activity.
3,4,5-Trimethoxy-benzamidine is primarily synthesized through various chemical methods rather than being extracted from natural sources. Its synthesis is often linked to the modification of resveratrol analogs to enhance their pharmacological properties.
This compound falls under the category of organic compounds and specifically belongs to the class of benzamidine derivatives. It is recognized for its role as an enzyme inhibitor and has been studied extensively for its effects on cellular processes related to cancer.
The synthesis of 3,4,5-trimethoxy-benzamidine typically involves several steps starting from 3,4,5-trimethoxybenzaldehyde. The following methods are commonly employed:
The reaction conditions typically involve mild temperatures and controlled pH levels to ensure high yields and purity of the final product. For example, sodium borohydride can be used under specific conditions (0.5 to 1 hour at room temperature) to achieve effective reduction and subsequent reactions leading to the formation of the benzamidine .
The molecular formula for 3,4,5-trimethoxy-benzamidine is . The structure features:
3,4,5-trimethoxy-benzamidine can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium metabisulfite for oxidation and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and solvents like hexane or water for separation.
The primary mechanism through which 3,4,5-trimethoxy-benzamidine exerts its effects involves inhibition of ribonucleotide reductase (RR), an essential enzyme in DNA synthesis pathways. By inhibiting RR:
Studies indicate that treatment with this compound leads to significant reductions in deoxyribonucleoside triphosphate levels within cells, demonstrating its potential as an antitumor agent .
3,4,5-trimethoxy-benzamidine has shown promise in several scientific applications:
Resveratrol (3,4',5-trihydroxystilbene), a naturally occurring polyphenol in grapes and red wine, initially demonstrated broad-spectrum antiproliferative effects against cancer cells. However, its clinical translation faced limitations due to rapid metabolism, low bioavailability, and moderate potency in vivo. To overcome these challenges, researchers systematically modified the resveratrol scaffold, leading to the development of novel analogs with enhanced anticancer properties. One significant advancement emerged with the synthesis of N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (designated KITC), a polymethoxylated benzamidine derivative [1].
Unlike natural resveratrol, KITC exhibited substantially greater cytotoxic potency across diverse cancer lineages. Preclinical studies revealed its efficacy in leukemia and pancreatic carcinoma models, where it achieved growth inhibition at low micromolar concentrations. For instance, KITC demonstrated IC₅₀ values of 8.7–9.6 μM in human pancreatic cancer cells (AsPC-1 and BxPC-3), surpassing the activity of its parent compound [3]. This marked improvement validated the strategy of chemical modification to generate resveratrol analogs with clinically relevant antitumor activity.
Table 1: Comparative Antiproliferative Activity of Resveratrol and Key Analogs
Compound | Chemical Class | IC₅₀ (μM) in Pancreatic Cancer Cells | Key Improvement |
---|---|---|---|
Resveratrol | Natural Stilbenoid | >50 (BxPC-3, AsPC-1) | Baseline |
KITC | Polymethoxylated Benzamidine | 8.7–9.6 (BxPC-3, AsPC-1) | 5-6 fold increased potency |
Hexahydroxystilbene | Polyhydroxylated Stilbene | Comparable to resveratrol | Limited bioavailability |
The strategic incorporation of methoxyl groups into the resveratrol structure served multiple critical objectives in enhancing drug-like properties and anticancer efficacy. Methoxylation directly addresses resveratrol’s susceptibility to rapid glucuronidation and sulfation, metabolic pathways that limit its intracellular bioavailability. The electron-donating methoxy (–OCH₃) groups confer greater metabolic stability and enhanced membrane permeability compared to polar hydroxyl (–OH) groups, facilitating cellular uptake and prolonging drug exposure [3].
KITC exemplifies this optimization, featuring three methoxyl groups on each phenyl ring linked by an N-hydroxy-benzamidine bridge. This modification yielded profound biochemical advantages:
Table 2: Biochemical Effects of Methoxylation in KITC vs. Resveratrol
Parameter | Resveratrol | KITC | Biological Consequence |
---|---|---|---|
Metabolic Stability | Low (rapid conjugation) | High | Sustained intracellular concentrations |
RR Inhibition Efficiency | Moderate | Potent (≥80% reduction in activity) | Severe dNTP pool depletion |
Apoptosis Induction | Dose-dependent | Enhanced dose-dependent | Increased tumor cell killing |
Synergy with Chemotherapy | Observed with Ara-C | Strong synergy with Ara-C/gemcitabine | Multitargeted disruption of DNA synthesis |
3,4,5-Trimethoxy-benzamidine (KITC) belongs to a broader class of trimethoxyphenyl (TMP)-containing antineoplastic agents, which exploit the TMP moiety for its microtubule-disrupting and antimetabolite properties. While classical TMP agents like combretastatin A-4 primarily target tubulin polymerization, KITC represents a mechanistically distinct subclass focused on nucleotide metabolism sabotage via ribonucleotide reductase (RR) inhibition [1] [3].
KITC’s unique positioning stems from its dual therapeutic impact:
Furthermore, KITC’s benzamidine scaffold differentiates it from other TMP-based RR inhibitors (e.g., didox, trimidox), potentially offering improved target specificity and resistance profiles. Its activity across both hematologic (leukemia) and solid tumor (pancreatic carcinoma) models underscores broad applicability within the TMP pharmacophore space [1] [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7